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molecular formula C15H16N2O2 B8655808 2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline

2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline

Cat. No. B8655808
M. Wt: 256.30 g/mol
InChI Key: ADOTZLQOALIVKA-UHFFFAOYSA-N
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Patent
US05631280

Procedure details

Starting with 3-nitrobenzaldehyde (0.50 g) and 2,3-dimethylphenylaniline (0.40 mL) the method described in Step 3. of Example 1 was used to prepare the above compound. NMR (300 MHz, CDCl3) δ 8.25 (1H, s), 8.12 (1H, d, J=7 Hz), 7.72 (1H, d, J=7 Hz), 7.50 (1H, t, J=8 Hz), 6.95 (1H, t, J=8 Hz), 6.62 (1H, d, J=7 Hz), 6.36 (1H, d, J=7 Hz), 4.50 (2H, s), 4.09 (1H, s), 2.30 (3H, s), 2.13 (3H, s).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=O)([O-:3])=[O:2].[CH3:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:14]=1[NH:20]C1C=CC=CC=1>>[CH3:12][C:13]1[C:18]([CH3:19])=[CH:17][CH:16]=[CH:15][C:14]=1[NH:20][CH2:7][C:6]1[CH:5]=[C:4]([N+:1]([O-:3])=[O:2])[CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
CC1=C(C=CC=C1C)NC1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare the above compound

Outcomes

Product
Name
Type
Smiles
CC1=C(C=CC=C1C)NCC=1C=C(C=CC1)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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